molecular formula C12H19F2NO2 B2905546 N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide CAS No. 2411217-58-6

N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide

Cat. No.: B2905546
CAS No.: 2411217-58-6
M. Wt: 247.286
InChI Key: RSTIMQOLYONWDM-UHFFFAOYSA-N
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Description

N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethyl group and a methoxycyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a cyclohexyl derivative with difluoromethylating agents under controlled conditions. The reaction may involve the use of difluorocarbene reagents, which are generated in situ from precursors such as chlorodifluoromethane or fluoroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclohexyl derivatives .

Mechanism of Action

The mechanism of action of N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins or other biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-3-10(16)15-8-12(17-2)6-4-9(5-7-12)11(13)14/h3,9,11H,1,4-8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTIMQOLYONWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C(F)F)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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